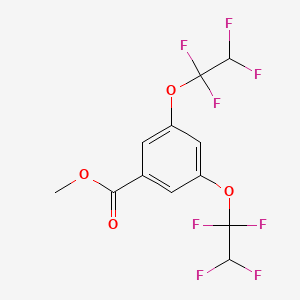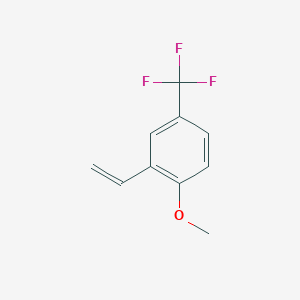![molecular formula C7H18ClNSi B13597644 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is a chemical compound with the molecular formula C7H18ClNSi It is known for its unique structural features, which include a cyclopropyl ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of alkenes with (trimethylsilyl)diazomethane in the presence of a palladium catalyst . This reaction proceeds via a carbene insertion mechanism, resulting in the formation of the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the intermediate (trimethylsilyl)diazomethane, followed by its reaction with suitable alkenes under controlled conditions. The use of palladium catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Cyclopropylamines.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride involves its interaction with molecular targets through its cyclopropyl and trimethylsilyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Trimethylsilyl)-1H-benzotriazole: Another compound with a trimethylsilyl group, used in similar synthetic applications.
1-(Trimethylsilyl)cyclopropylmethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is unique due to its combination of a cyclopropyl ring and a trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H18ClNSi |
|---|---|
Peso molecular |
179.76 g/mol |
Nombre IUPAC |
(1-trimethylsilylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H17NSi.ClH/c1-9(2,3)7(6-8)4-5-7;/h4-6,8H2,1-3H3;1H |
Clave InChI |
PKUIRJHJUKWRFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)








![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)



